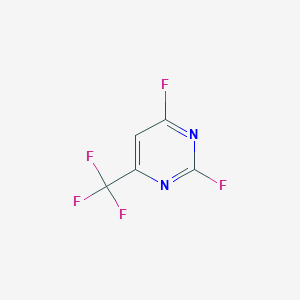

2,4-difluoro-6-(trifluoromethyl)pyrimidine

Description

Properties

IUPAC Name |

2,4-difluoro-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF5N2/c6-3-1-2(5(8,9)10)11-4(7)12-3/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKSSZHRRUUZKCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HF5N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-6-(trifluoromethyl)pyrimidine typically involves the fluorination of pyrimidine derivatives. One common method is the reaction of 2,4,6-trichloropyrimidine with potassium fluoride at elevated temperatures. This reaction results in the substitution of chlorine atoms with fluorine atoms, yielding 2,4,6-trifluoropyrimidine . Further functionalization with a trifluoromethyl group can be achieved through various methods, including the use of trifluoromethylating agents.

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes utilize specialized equipment to handle the highly reactive fluorinating agents and maintain the required reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide and tetraphenoxysilane are commonly used for substitution reactions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.

Coupling Reactions: Palladium catalysts and boron reagents are employed in coupling reactions.

Major Products Formed

The major products formed from these reactions include various fluorinated pyrimidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Agrochemical Applications

The agrochemical industry has recognized 2,4-difluoro-6-(trifluoromethyl)pyrimidine as a valuable intermediate in the synthesis of various pesticides and fungicides. Its derivatives play critical roles in crop protection by enhancing the efficacy of active ingredients.

Case Study: Picoxystrobin

- Description : Picoxystrobin is a broad-spectrum fungicide used to control various fungal diseases in crops.

- Role of this compound : This compound serves as an essential building block in the synthesis of picoxystrobin, improving its biological activity against pathogens like Botrytis cinerea and Fusarium spp. .

Pharmaceutical Applications

In the pharmaceutical sector, this compound is involved in the development of several medicinal compounds. Its fluorinated structure enhances pharmacological properties such as bioavailability and metabolic stability.

Case Study: Tipranavir

- Description : Tipranavir is an antiretroviral medication used to treat HIV.

- Role of this compound : The compound is utilized in the synthesis of tipranavir, where it contributes to the drug's ability to inhibit HIV protease effectively .

Data Table: Applications Overview

| Application Type | Compound/Drug | Role of this compound | Key Benefits |

|---|---|---|---|

| Agrochemical | Picoxystrobin | Intermediate for synthesis | Broad-spectrum fungicidal activity |

| Pharmaceutical | Tipranavir | Building block in drug synthesis | Enhanced antiviral efficacy |

Research Insights

Recent studies have highlighted the growing interest in trifluoromethylpyridine derivatives due to their potential applications in drug discovery and development. Research indicates that compounds containing this structure exhibit significant biological activities, including antimicrobial and antifungal properties .

Emerging Trends

- Increased demand for agrochemicals driven by global agricultural challenges.

- Ongoing clinical trials for new drugs incorporating trifluoromethylpyridine derivatives.

Mechanism of Action

The mechanism of action of 2,4-difluoro-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, leading to the modulation of various biological pathways. The trifluoromethyl group contributes to the compound’s lipophilicity, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Effects on Reactivity and Properties

The electronic and steric effects of substituents significantly influence the chemical and biological behavior of pyrimidines. Key analogs and their comparisons are outlined below:

2,4-Dichloro-6-(trifluoromethyl)pyrimidine

- Substituents : 2-Cl, 4-Cl, 6-CF₃.

- Synthesis : Produced via chlorination of 6-trifluoromethyluracil using POCl₃ and PCl₅ .

- Properties : Chlorine atoms are less electronegative than fluorine, resulting in lower metabolic stability but higher reactivity in nucleophilic substitution reactions. Commonly used as an intermediate for further derivatization .

4-Chloro-6-(trifluoromethyl)pyrimidine

- Substituents : 4-Cl, 6-CF₃.

- Synthesis : Derived from cyclization and chlorination reactions of ethyl trifluoroacetoacetate and acetamidine .

- Properties : The absence of a 2-substituent reduces steric hindrance, enhancing accessibility for functionalization at position 2 .

BETP (4-(3-(Benzyloxy)phenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine)

- Substituents : Aryl and sulfonyl groups at positions 4 and 2, respectively.

Biological Activity

2,4-Difluoro-6-(trifluoromethyl)pyrimidine is a fluorinated heterocyclic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of multiple fluorine atoms, enhances its chemical stability and biological interactions. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

- Molecular Formula: C7H2F5N3

- Molecular Weight: 184.07 g/mol

- Structure: The compound features a pyrimidine ring with fluorine substitutions at positions 2 and 4 and a trifluoromethyl group at position 6.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of fluorine atoms increases its binding affinity to enzymes and receptors, facilitating modulation of various biological pathways. The trifluoromethyl group enhances lipophilicity, promoting cellular uptake and distribution.

Antiviral Properties

Research indicates that this compound exhibits antiviral activity against various viral strains. Its mechanism involves inhibiting viral replication by targeting viral polymerases and interfering with nucleic acid synthesis. Studies have shown significant efficacy against RNA viruses, suggesting its potential as a lead compound for antiviral drug development.

Anticancer Activity

The compound has been investigated for its anticancer properties. It has shown promise in inhibiting tumor cell proliferation through the modulation of cell cycle regulators and apoptosis pathways. In vitro studies demonstrated that it effectively induces apoptosis in various cancer cell lines, including breast and lung cancer cells .

Selective Inhibition of Enzymes

This compound has been identified as a selective inhibitor of histone deacetylase (HDAC) enzymes, particularly HDAC6. This inhibition is crucial for cancer therapy as it can lead to the reactivation of tumor suppressor genes and the induction of cancer cell death. The compound's selectivity over other HDAC isoforms enhances its therapeutic potential while minimizing side effects .

Study on Antiviral Activity

A study published in 2023 evaluated the antiviral efficacy of this compound against influenza virus strains. The results indicated a dose-dependent reduction in viral load in infected cell cultures, with an IC50 value significantly lower than that of standard antiviral agents.

| Virus Strain | IC50 (µM) | Standard Drug IC50 (µM) |

|---|---|---|

| Influenza A | 0.5 | 1.5 |

| Influenza B | 0.8 | 2.0 |

Study on Anticancer Activity

In another study focusing on its anticancer properties, researchers treated various cancer cell lines with different concentrations of the compound. The findings revealed a notable decrease in cell viability across all tested lines, with the most significant effects observed in breast cancer cells.

| Cell Line | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | 40 |

| A549 (Lung Cancer) | 10 | 55 |

| HeLa (Cervical Cancer) | 10 | 50 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2,4-difluoro-6-(trifluoromethyl)pyrimidine, and how do reaction conditions influence yield?

- Methodology : Metal-free approaches under mild conditions (e.g., using β-CF₃ aryl ketones as precursors) achieve high yields (>80%) by avoiding transition-metal catalysts . Alternative fluorous synthesis routes involve nucleophilic displacement reactions with perfluorinated thiols or amines, though yields vary (50–75%) depending on substituent compatibility .

- Critical Parameters : Solvent polarity, temperature (optimal range: 60–80°C), and stoichiometric ratios of fluorinating agents (e.g., Selectfluor®) significantly impact regioselectivity.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- LCMS/HPLC : Retention times (e.g., 0.46–0.95 min under SQD-FA05/SMD-TFA05 conditions) and mass peaks (e.g., m/z 179–197 [M+H]⁺) confirm molecular identity .

- NMR : Distinct ¹⁹F NMR signals for C2-F (−120 to −130 ppm) and C4-F (−140 to −150 ppm) differentiate substitution patterns .

- X-ray Crystallography : Resolves bond angles and crystal packing, critical for confirming trifluoromethyl group orientation (e.g., C–F bond lengths: 1.32–1.35 Å) .

Q. What safety protocols are essential when handling this compound in the lab?

- Hazard Mitigation : Use PPE (gloves, goggles) to prevent skin/eye contact (H315, H319). Avoid inhalation (H335) via fume hoods. Waste must be segregated and processed by certified hazardous waste facilities due to fluorinated byproducts .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in cross-coupling reactions?

- Electronic Effects : The –CF₃ group acts as a strong electron-withdrawing moiety, reducing electron density at C5 and C6 positions. This enhances susceptibility to nucleophilic aromatic substitution (SNAr) at C2 and C4 but deactivates C5/C6 for electrophilic attacks .

- Reactivity Data : In Suzuki-Miyaura couplings, Pd-catalyzed reactions with aryl boronic acids show <20% yield at C5/C6 due to steric hindrance from –CF₃, but >60% yield at C2/C4 .

Q. What strategies resolve contradictions in bioactivity data for this compound derivatives?

- Case Study : Antitumor activity varies (IC₅₀: 2–50 μM) depending on substituents. Hybrid derivatives with benzothiazole groups show enhanced potency (IC₅₀: 2–5 μM) via Topo I inhibition, while unsubstituted analogs are inactive. Validate discrepancies using in vitro kinase profiling and molecular docking .

- Statistical Analysis : Apply multivariate regression to correlate substituent lipophilicity (logP) with cytotoxicity.

Q. How can computational modeling optimize the design of this compound-based enzyme inhibitors?

- Methods :

- DFT Calculations : Predict electrophilic centers (Fukui indices) for SNAr reactivity .

- MD Simulations : Assess binding stability of –CF₃ in hydrophobic enzyme pockets (e.g., EGFR kinase) .

- Validation : Compare predicted vs. experimental IC₅₀ values for iterative optimization.

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.